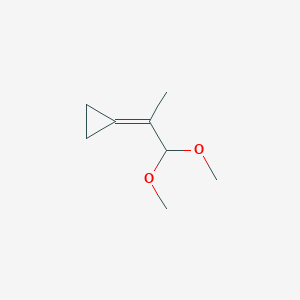
(1,1-Dimethoxypropan-2-ylidene)cyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,1-Dimethoxypropan-2-ylidene)cyclopropane is an organic compound with the molecular formula C8H14O2 It features a cyclopropane ring substituted with a 1,1-dimethoxypropan-2-ylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,1-Dimethoxypropan-2-ylidene)cyclopropane typically involves the reaction of cyclopropane derivatives with appropriate reagents to introduce the 1,1-dimethoxypropan-2-ylidene group. One common method involves the use of carbenes or carbenoids, which react with alkenes to form cyclopropane rings . The reaction conditions often require the presence of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
(1,1-Dimethoxypropan-2-ylidene)cyclopropane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are tailored to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
(1,1-Dimethoxypropan-2-ylidene)cyclopropane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and cyclopropane derivatives.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways involving cyclopropane-containing substrates.
Medicine: Research into the compound’s potential therapeutic properties, such as its role in drug design and development, is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (1,1-Dimethoxypropan-2-ylidene)cyclopropane involves its interaction with molecular targets through its reactive cyclopropane ring. The ring strain in cyclopropane makes it highly reactive, allowing it to participate in various chemical reactions. The compound can act as an electrophile or nucleophile, depending on the reaction conditions, and can form covalent bonds with target molecules .
Comparison with Similar Compounds
Similar Compounds
Cyclopropane: A simple cycloalkane with a three-membered ring.
1,2-Dimethylcyclopropane: A cyclopropane derivative with two methyl groups attached to adjacent carbon atoms.
Cyclopropane, 1,1-dimethyl-2-nonyl-: A cyclopropane derivative with a nonyl group attached to the ring.
Uniqueness
(1,1-Dimethoxypropan-2-ylidene)cyclopropane is unique due to the presence of the 1,1-dimethoxypropan-2-ylidene group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in synthesis and research .
Properties
CAS No. |
65234-85-7 |
|---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
1,1-dimethoxypropan-2-ylidenecyclopropane |
InChI |
InChI=1S/C8H14O2/c1-6(7-4-5-7)8(9-2)10-3/h8H,4-5H2,1-3H3 |
InChI Key |
CKVCYYJDTGZKCB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C1CC1)C(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Carbamic acid, [2-(heptyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14473591.png)
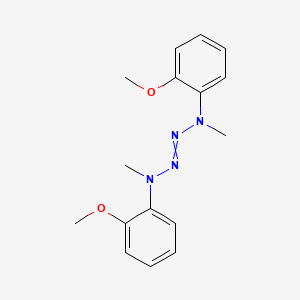


![N,N'-Dimethyl-N-{5-[(2-phenylpropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B14473613.png)
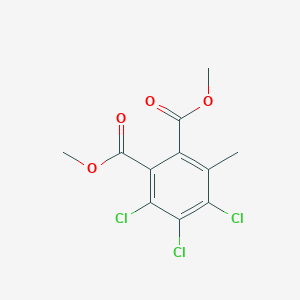
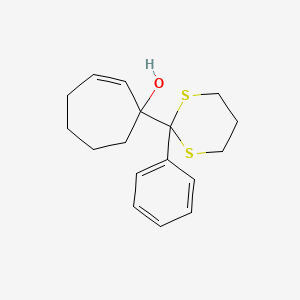
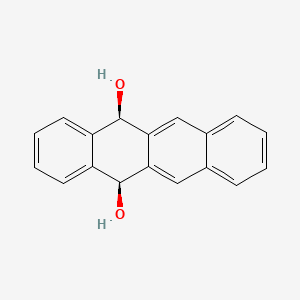
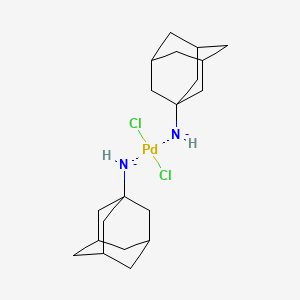
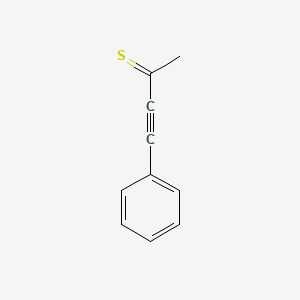
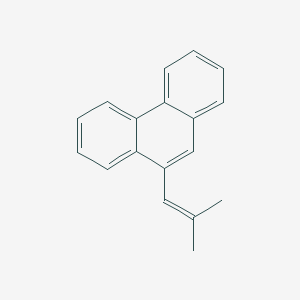

![10-Methyl-7-oxoacenaphtho[1,2-b]quinoxalin-7-ium-12(7h)-olate](/img/structure/B14473668.png)

